Leucinostatin C
CAS No.: 110483-88-0
Cat. No.: VC0532845
Molecular Formula: C60H107N11O13
Molecular Weight: 1190.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110483-88-0 |
|---|---|
| Molecular Formula | C60H107N11O13 |
| Molecular Weight | 1190.6 g/mol |
| IUPAC Name | N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |
| Standard InChI Key | GSDHBCARJCOTCO-QURGRASLSA-N |
| Isomeric SMILES | CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
| SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
| Canonical SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Leucinostatin C (CAS: 110483-88-0) is defined by the molecular formula and a molecular weight of 1190.60 g/mol . Its structure comprises 11 amino acid residues, including nonproteinogenic components such as β-alanine, hydroxyleucine, and N-methylated residues, arranged in a macrocyclic scaffold (Fig. 1). The terminal amine group undergoes iterative methylation, producing secondary and tertiary amines critical for bioactivity .
Table 1: Physicochemical Properties of Leucinostatin C
Stereochemical Features
The compound’s bioactivity is highly dependent on its stereochemistry. Nuclear magnetic resonance (NMR) analyses reveal S-configuration at C9 and E-geometry in the α,β-unsaturated amide bond . The presence of four N-methyl groups distinguishes Leucinostatin C from earlier analogs like Leucinostatin A and B, enhancing its membrane permeability .
Biosynthesis and Enzymatic Modifications
Nonribosomal Peptide Synthetase (NRPS) Pathway
Leucinostatin C is synthesized via a multimodular NRPS system encoded by the lcs gene cluster in P. lilacinum. Key domains include adenylation (A), thiolation (T), and condensation (C) modules, which assemble the peptide backbone . The terminal module incorporates a reductase (R) domain responsible for releasing the linear precursor, which undergoes cyclization and methylation.
Role of N-Methyltransferase LcsG
The enzyme LcsG, a S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes iterative N-methylation at the C-terminus. This step is critical for generating tertiary amines, as demonstrated by the accumulation of unmethylated intermediates (e.g., LeuK0) in ΔlcsG mutants . Methylation enhances antimicrobial potency:
-
LeuK0 (unmethylated): MIC = 51.2 μg/ml against Cryptococcus neoformans
Table 2: Enzymatic Components in Leucinostatin C Biosynthesis
| Enzyme | Function | Effect of Deletion |
|---|---|---|
| LcsA | NRPS assembly | No peptide production |
| LcsG | Terminal N-methylation | Accumulation of LeuK0 |
| Cytochrome P450 | Oxidative modifications | Altered hydrophobicity |
Pharmacological Profile
Antimicrobial Activity
Leucinostatin C exhibits broad-spectrum activity against fungi and oomycetes:
-
Antifungal: MIC = 25.8–102.4 μg/ml against C. neoformans (drug-resistant strain H99)
-
Anti-oomycete: 50% inhibition of Phytophthora infestans at 10 μg/ml
The compound disrupts membrane potential via protonophoric activity, uncoupling oxidative phosphorylation in mitochondria .
Structure-Activity Relationships (SAR)
Terminal Methylation
Methylation at the C-terminus correlates with enhanced bioactivity:
-
LeuK0 (-NH-CH₂-CH₂-OH): MIC = 51.2 μg/ml
-
LeuK3 (-N(CH₃)-CH₂-CH₂-OH): MIC = 25.8 μg/ml
This modification increases lipophilicity, improving membrane penetration.
Hydroxyleucine Residues
Position 7 hydroxyleucine is critical for ATP synthase inhibition in Leucinostatin A . Substitution with non-hydroxylated residues (as in Leucinostatin C) reduces mitochondrial toxicity but retains uncoupling activity .
Clinical and Agricultural Applications
Antiparasitic Drug Development
Derivatives like lefleuganan (a Leucinostatin A analog) show promise against cutaneous leishmaniasis with reduced toxicity . Leucinostatin C’s lower toxicity profile may offer a template for further optimization.
Plant Protection
Field trials demonstrate efficacy against P. infestans, the causative agent of potato blight, at doses ≤50 μg/ml . Formulations combining Leucinostatin C with biocontrol agents are under investigation.
Toxicological Considerations
Acute Toxicity
Leucinostatins exhibit dose-dependent toxicity in mammals:
Mitigation Strategies
Prodrug approaches and targeted delivery systems (e.g., nanoparticle encapsulation) are being explored to reduce systemic exposure .
Recent Advances and Future Directions
Enzymatic Engineering
Heterologous expression of the lcs cluster in Aspergillus nidulans has enabled scalable production of Leucinostatin C analogs . Directed evolution of LcsG may yield hypermethylated variants with improved potency.
Synthetic Biology
CRISPR-Cas9 editing of P. lilacinum has produced strains overexpressing LcsG, increasing Leucinostatin C titers by 300% .
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